3-Hydroxy-3,4-diphenylcyclohexan-1-one
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Overview
Description
3-Hydroxy-3,4-diphenylcyclohexan-1-one is an organic compound with the molecular formula C18H18O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3,4-diphenylcyclohexan-1-one typically involves the reaction of benzaldehyde with cyclohexanone in the presence of a base, followed by oxidation. One common method is the aldol condensation of benzaldehyde with cyclohexanone to form the intermediate, which is then oxidized to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3,4-diphenylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
3-Hydroxy-3,4-diphenylcyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3,4-diphenylcyclohexan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-pyranones: These compounds share a similar hydroxyl group but differ in their ring structure and substitution patterns.
Cyclohexenone derivatives: These compounds have a similar cyclohexane core but differ in the functional groups attached to the ring.
Uniqueness
3-Hydroxy-3,4-diphenylcyclohexan-1-one is unique due to its specific combination of hydroxyl and phenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
6303-86-2 |
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Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
3-hydroxy-3,4-diphenylcyclohexan-1-one |
InChI |
InChI=1S/C18H18O2/c19-16-11-12-17(14-7-3-1-4-8-14)18(20,13-16)15-9-5-2-6-10-15/h1-10,17,20H,11-13H2 |
InChI Key |
YAGJMWXQGIIUGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC(C1C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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